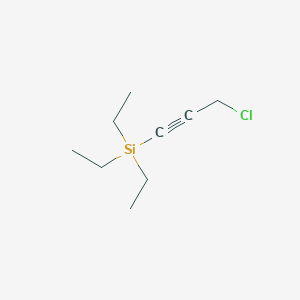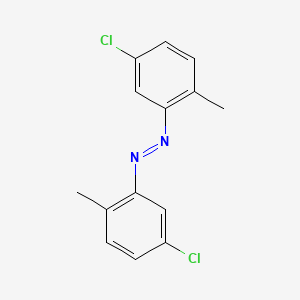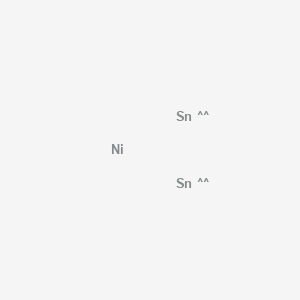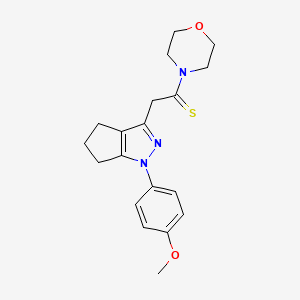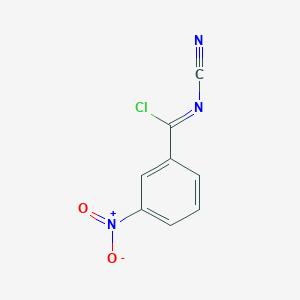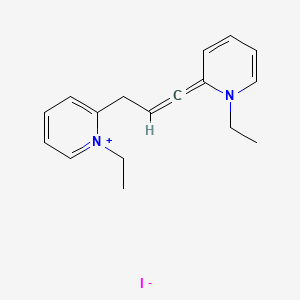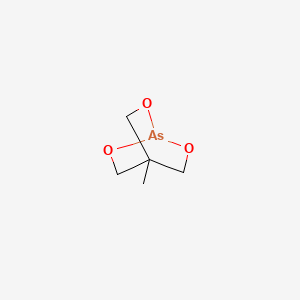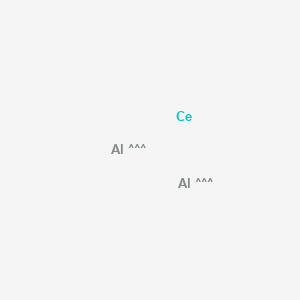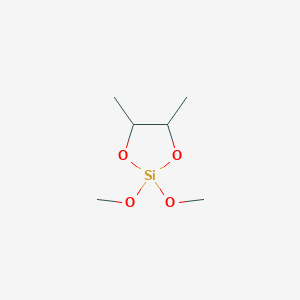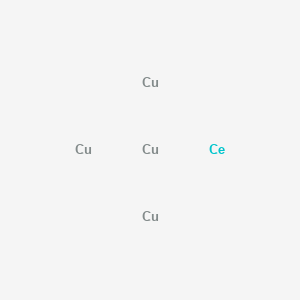
Cerium;copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium copper is a bimetallic compound that combines the properties of cerium and copper. Cerium is a rare earth element known for its high reactivity and ability to exist in multiple oxidation states, while copper is a transition metal with excellent electrical and thermal conductivity. The combination of these two metals results in a compound with unique catalytic, electronic, and structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cerium copper compounds often involves the synthesis of bimetallic cerium/copper organic frameworks. One common method is the room temperature hydrothermal synthesis, followed by in-situ pyrolysis under a nitrogen atmosphere. This process typically involves the following steps:
Hydrothermal Synthesis: Cerium and copper precursors are dissolved in a solvent and subjected to hydrothermal conditions at room temperature to form a bimetallic organic framework.
In-Situ Pyrolysis: The resulting framework is then pyrolyzed at temperatures around 600°C under a nitrogen atmosphere to produce the cerium copper oxide catalyst.
Industrial Production Methods: In industrial settings, cerium copper compounds can be produced through metallothermic reduction or electrolysis of anhydrous fused halides. These methods allow for the large-scale production of high-purity cerium copper compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Cerium copper compounds undergo several types of chemical reactions, including:
Substitution: Cerium copper compounds can participate in substitution reactions where one element in the compound is replaced by another.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve the use of oxygen or air as the oxidizing agent at elevated temperatures.
Reduction Reactions: Ammonia is commonly used as the reductant in SCR processes, with reaction temperatures ranging from 125°C to 275°C.
Major Products:
Oxidation Reactions: The major products are often carbon dioxide and water when VOCs are oxidized.
Reduction Reactions: The primary products are nitrogen and water when nitrogen oxides are reduced.
Aplicaciones Científicas De Investigación
Cerium copper compounds have a wide range of scientific research applications, including:
Catalysis: Used as catalysts in the oxidation of VOCs and the reduction of nitrogen oxides.
Biomedical Applications: Cerium oxide nanoparticles, which can be part of cerium copper compounds, have shown promise in antioxidant therapies, drug delivery, and antimicrobial applications
Environmental Applications: Employed in catalytic converters to reduce harmful emissions from vehicles.
Material Science: Used in the development of advanced materials with unique electronic and structural properties.
Mecanismo De Acción
The mechanism of action of cerium copper compounds is primarily based on their ability to switch between different oxidation states. For example, cerium can alternate between Ce(III) and Ce(IV) states, which allows it to participate in redox reactions. This redox capability is crucial for their catalytic activity, particularly in oxidation and reduction reactions . The presence of copper enhances the overall catalytic performance by promoting electron transfer and creating more oxygen vacancies .
Comparación Con Compuestos Similares
Cerium Manganese Compounds: Known for their catalytic activity in oxidation reactions.
Cerium Zinc Compounds: Used in various catalytic and electronic applications.
Cerium copper compounds stand out due to their synergistic effects, which result in superior catalytic performance and versatility in various applications.
Propiedades
Número CAS |
12157-55-0 |
|---|---|
Fórmula molecular |
CeCu4 |
Peso molecular |
394.30 g/mol |
Nombre IUPAC |
cerium;copper |
InChI |
InChI=1S/Ce.4Cu |
Clave InChI |
BIKSNLJGOXNHMI-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Cu].[Cu].[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)
